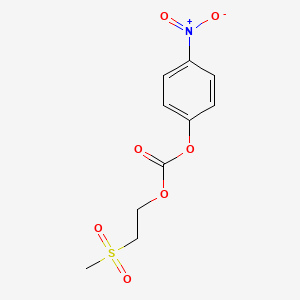

2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfonylethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO7S/c1-19(15,16)7-6-17-10(12)18-9-4-2-8(3-5-9)11(13)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMVRASAASKOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201438 | |

| Record name | 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53298-30-9 | |

| Record name | Carbonic acid, 2-(methylsulfonyl)ethyl 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53298-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053298309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulphonyl)ethyl 4-nitrophenyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2BS2FG67P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Methylsulfonyl)ethyl 4-nitrophenyl Carbonate (MSEC-PNP): A Base-Cleavable Linker for Bioconjugation and Drug Delivery

This guide provides a detailed examination of 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate, a specialized chemical reagent increasingly relevant in the fields of bioconjugation, proteomics, and therapeutic drug development. We will explore its fundamental chemical properties, mechanism of action, and practical applications, with a focus on its role as a base-cleavable linker system.

Part 1: Core Principles & Physicochemical Characteristics

This compound, often abbreviated as MSEC-PNP, is a hetero-bifunctional chemical tool. Its structure is composed of two key moieties: a highly reactive p-nitrophenyl carbonate group and a 2-(methylsulfonyl)ethyl group, which imparts a specific cleavage sensitivity. This dual nature allows it to first securely link molecules and then release them under specific, mild basic conditions.

The p-nitrophenyl carbonate serves as an activated ester. The p-nitrophenoxide is an excellent leaving group, making the carbonate carbonyl highly susceptible to nucleophilic attack by primary and secondary amines.[1][2] This enables the efficient conjugation of the MSEC linker to proteins, peptides, or small molecule drugs bearing an amine functional group.

The core innovation of this reagent lies in the 2-(methylsulfonyl)ethyl spacer. The potent electron-withdrawing effect of the sulfonyl group significantly increases the acidity of the protons on the adjacent methylene carbon (the carbon alpha to the sulfonyl group). This structural feature is the lynchpin of its base-cleavable nature, proceeding via a β-elimination mechanism.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| CAS Number | 53298-30-9 | [3][4] |

| Molecular Formula | C₁₀H₁₁NO₇S | [3][4] |

| Molecular Weight | 289.26 g/mol | [3][4] |

| Melting Point | 100-103 °C | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% | [3] |

| Storage Temperature | 2-8°C | [4] |

| Synonyms | MSEC-PNP, Carbonic acid 2-(methylsulfonyl)ethyl(4-nitrophenyl) ester | [4][5] |

Part 2: The Dual Mechanism of MSEC-PNP

The utility of MSEC-PNP is defined by a two-stage process: conjugation followed by cleavage. Understanding the causality behind each stage is critical for its successful application.

Conjugation via Nucleophilic Acyl Substitution

The first step involves the covalent attachment of the MSEC linker to a target molecule (e.g., a protein or drug) via an amine handle. This reaction proceeds through a standard nucleophilic acyl substitution.

-

Rationale : The choice of p-nitrophenyl carbonate is deliberate. The nitro group is strongly electron-withdrawing, which stabilizes the resulting p-nitrophenoxide anion, making it an excellent leaving group. This significantly lowers the activation energy for the reaction compared to other carbonates, allowing the reaction to proceed efficiently under mild conditions (pH 8.0-9.5) that preserve the integrity of sensitive biomolecules.[1] The reaction forms a highly stable carbamate (urethane) bond.[1]

Figure 1. Conjugation of an amine-containing molecule with MSEC-PNP.

Cleavage via Base-Catalyzed β-Elimination

The defining feature of the MSEC linker is its ability to be cleaved upon exposure to a mild base. This is not a simple hydrolysis but a specific chemical elimination reaction.

-

Rationale : The methylsulfonyl (CH₃SO₂) group is a powerful electron-withdrawing group. This inductive effect polarizes the C-H bonds on the adjacent carbon (the α-carbon), making these protons unusually acidic and susceptible to abstraction by a base. Once the α-proton is removed, the resulting carbanion is stabilized. This initiates a cascade where the electron pair forms a carbon-carbon double bond, leading to the fragmentation of the molecule and cleavage of the C-O bond of the carbamate. This releases the conjugated molecule, along with the innocuous byproducts carbon dioxide and methyl vinyl sulfone. This mechanism provides a highly specific trigger for payload release.

Figure 2. Base-catalyzed β-elimination and release mechanism.

Part 3: Applications in Drug Development

The unique properties of MSEC-PNP make it a valuable tool in the design of sophisticated drug delivery systems, most notably Antibody-Drug Conjugates (ADCs).

MSEC as a Cleavable ADC Linker

ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[6] The linker connecting these two components is a critical determinant of the ADC's efficacy and safety.[]

Linkers are broadly classified as cleavable or non-cleavable.[8] Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon entering the target cell, where specific conditions (e.g., low pH, high glutathione concentration, or presence of certain enzymes) trigger cleavage.[6][8]

The MSEC linker falls into the category of cleavable linkers that respond to changes in pH, specifically an increase in basicity. While the intracellular environment is generally not basic, this type of linker can be engineered for specific applications or used as a research tool to trigger release on demand. It offers an orthogonal cleavage strategy compared to more common acid-labile or protease-sensitive linkers.

Sources

- 1. interchim.fr [interchim.fr]

- 2. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]

- 3. scbt.com [scbt.com]

- 4. 53298-30-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-methylsulfonylethyl (4-nitrophenyl) carbonate price & availability - MOLBASE [molbase.com]

- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. njbio.com [njbio.com]

An In-depth Technical Guide to 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate: Properties, Synthesis, and Application as a Base-Labile Amine-Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of multi-step organic synthesis, particularly in drug discovery and development, the judicious use of protecting groups is paramount to achieving chemo-selectivity and high yields.[1] A protecting group temporarily masks a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule.[2] The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule. This principle of "orthogonal protection" is a cornerstone of modern synthetic strategy.[1]

This technical guide focuses on 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate , a versatile reagent for the introduction of the 2-(methylsulfonyl)ethoxycarbonyl (Msc) protecting group for primary and secondary amines. The Msc group is distinguished by its remarkable stability to a wide range of acidic and hydrogenolytic conditions, while being readily cleaved under mild basic conditions. This orthogonality to commonly employed protecting groups like the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group makes this compound a valuable tool for complex synthetic endeavors. This guide will provide a comprehensive overview of its properties, a detailed synthesis protocol, and step-by-step methodologies for its application in amine protection and subsequent deprotection.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 53298-30-9 | [3][4] |

| Molecular Formula | C₁₀H₁₁NO₇S | [3] |

| Molecular Weight | 289.26 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 100-103 °C | |

| Storage Temperature | 2-8 °C | |

| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile. Sparingly soluble in water. | [5] |

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 2-(methylsulfonyl)ethanol with 4-nitrophenyl chloroformate in the presence of a non-nucleophilic base, such as pyridine. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is based on established procedures for the synthesis of nitrophenyl carbonates.[6][7]

Materials:

-

2-(Methylsulfonyl)ethanol

-

4-Nitrophenyl chloroformate

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methylsulfonyl)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add anhydrous pyridine (1.1 eq.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Chloroformate: Slowly add a solution of 4-nitrophenyl chloroformate (1.05 eq.) in anhydrous DCM to the stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by adding water.

-

Work-up: Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a white to off-white solid.

-

Application in Amine Protection

This compound serves as an efficient reagent for the introduction of the Msc protecting group onto primary and secondary amines. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the carbonate, with the concomitant departure of the 4-nitrophenoxide leaving group. The formation of the stable carbamate effectively masks the nucleophilicity of the amine.

Sources

- 1. 2-(Methylamino)ethyl (4-nitrophenyl) carbonate | C10H12N2O5 | CID 68311352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | SIELC Technologies [sielc.com]

- 5. echemi.com [echemi.com]

- 6. US5773625A - Process for the preparation of disubstituted carbonates - Google Patents [patents.google.com]

- 7. research.rug.nl [research.rug.nl]

2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate CAS number 53298-30-9

An In-Depth Technical Guide to 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate (CAS: 53298-30-9) for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Tool for Amine Modification and Bioconjugation

This compound, designated by CAS number 53298-30-9, is a highly reactive reagent designed for the efficient modification of primary and secondary amines.[1][2] Its unique structure, featuring a 4-nitrophenyl carbonate activating group and a 2-(methylsulfonyl)ethyl moiety, positions it as a valuable tool in the synthesis of complex molecules, particularly in the burgeoning field of bioconjugation and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a special focus on its role as a cleavable linker in antibody-drug conjugates (ADCs).

The core utility of this reagent lies in its ability to introduce the 2-(methylsulfonyl)ethyl carbamate (MSEC) protecting group or linker. The MSEC group is distinguished by its stability under a range of conditions, yet its selective lability to base-catalyzed elimination provides a unique and orthogonal cleavage strategy in multi-step synthetic campaigns.[3]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

Chemical Properties

| Property | Value | References |

| CAS Number | 53298-30-9 | [4] |

| Molecular Formula | C₁₀H₁₁NO₇S | [4] |

| Molecular Weight | 289.26 g/mol | [4] |

| Melting Point | 100-103 °C | [4] |

| Appearance | Crystalline solid (predicted) | |

| Storage Temperature | 2-8°C | [4] |

| Synonyms | Carbonic acid, 2-(methylsulfonyl)ethyl 4-nitrophenyl ester; MSEC-ONp | [5] |

Safety and Handling

Similar to other activated 4-nitrophenyl carbonates, this compound should be handled with care, as it is expected to be an irritant and moisture-sensitive.[6][7]

-

Hazard Identification : Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]

-

Precautions for Safe Handling :

-

Avoid contact with skin, eyes, and clothing.[1]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

-

Avoid formation of dust and aerosols.[7]

-

Keep container tightly closed in a dry and well-ventilated place.[7]

-

-

First-Aid Measures :

-

Skin Contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]

-

Inhalation : Move person into fresh air. If not breathing, give artificial respiration.[8]

-

Synthesis and Characterization

The synthesis of this compound is a straightforward process, achievable in a standard laboratory setting.

Synthetic Pathway

The reagent is prepared via the reaction of 2-(methylsulfonyl)ethanol with 4-nitrophenyl chloroformate in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[9]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

-

Preparation : To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(methylsulfonyl)ethanol (1.0 eq) and dissolve in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling : Cool the solution to 0 °C using an ice-water bath.

-

Base Addition : Add triethylamine (Et₃N) or pyridine (1.1 - 1.5 eq) to the solution and stir for 10 minutes.

-

Reagent Addition : Slowly add a solution of 4-nitrophenyl chloroformate (1.05 - 1.2 eq) in anhydrous CH₂Cl₂ to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up : Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expect characteristic signals for the methylsulfonyl group (singlet, ~3.0 ppm), the two methylene groups (triplets, ~3.5-4.6 ppm), and the aromatic protons of the 4-nitrophenyl group (two doublets, ~7.4 ppm and ~8.3 ppm).

-

¹³C NMR : Expect signals for the methylsulfonyl carbon, the two methylene carbons, the carbonate carbonyl carbon (~152-155 ppm), and the aromatic carbons.

-

-

Mass Spectrometry (MS) : To confirm the molecular weight (289.26 g/mol ) and fragmentation pattern.

-

Infrared (IR) Spectroscopy : To identify key functional groups, including the sulfonyl group (strong absorptions at ~1300 cm⁻¹ and ~1150 cm⁻¹), the carbonate carbonyl (~1760 cm⁻¹), and the nitro group (~1525 cm⁻¹ and ~1345 cm⁻¹).

Reactivity and Mechanism: The Foundation of its Utility

The utility of this compound stems from two key chemical transformations: its reaction with amines to form stable carbamates and the subsequent base-mediated cleavage of the resulting MSEC group.

Reaction with Amines: Carbamate Formation

The compound is an excellent electrophile. The electron-withdrawing nature of the 4-nitrophenyl group makes it an excellent leaving group, facilitating nucleophilic acyl substitution by primary or secondary amines.[10] This reaction proceeds rapidly under mild conditions to form a stable 2-(methylsulfonyl)ethyl carbamate (MSEC-amine).

Caption: Reaction of the reagent with a primary amine.

Cleavage Mechanism: Base-Induced Elimination

The defining feature of the MSEC group is its susceptibility to cleavage under mild basic conditions via an E1cB (Elimination Unimolecular Conjugate Base) mechanism.[3] This process is initiated by the deprotonation of the carbon alpha to the sulfonyl group, which is rendered acidic by the powerful electron-withdrawing effect of the sulfone. The resulting carbanion intermediate then rapidly eliminates to form vinyl sulfone and the deprotected amine.

Caption: E1cB cleavage mechanism of the MSEC protecting group.

This cleavage mechanism provides an orthogonal deprotection strategy to acid-labile (e.g., Boc) or hydrogenolysis-labile (e.g., Cbz) protecting groups, enhancing its utility in complex, multi-step syntheses.[11]

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, connected by a chemical linker.[12] The linker is a critical component, dictating the stability of the ADC in circulation and the mechanism of payload release at the tumor site.[13]

The MSEC Linker: A Base-Labile, Cleavable System

The 2-(methylsulfonyl)ethyl carbamate (MSEC) functionality, installed using the title reagent, can serve as a novel type of cleavable linker in ADC design. Unlike common cleavable linkers that respond to acidic pH or specific enzymes (e.g., cathepsins) in the lysosome, the MSEC linker is designed to be cleaved by a different trigger: a basic environment.[3]

While the intracellular environment is generally not considered basic, the inherent reactivity of the MSEC group to base-catalyzed elimination could be exploited in several ways:

-

Engineered Release Mechanisms : Designing ADCs where internalization triggers a change that exposes the linker to a basic microenvironment or a nucleophile that can initiate the E1cB cascade.

-

Prodrug Strategies : The MSEC linker can be used to connect a payload to an antibody, ensuring stability in systemic circulation. Its unique cleavage properties offer an alternative to traditional linkers, potentially overcoming resistance mechanisms associated with enzymatic or pH-dependent cleavage.

Workflow: MSEC Linker in ADC Assembly

The assembly of an MSEC-linked ADC would follow a logical bioconjugation workflow.

Caption: Conceptual workflow for constructing an MSEC-linked ADC.

Advantages and Comparative Insights

The MSEC linker offers a distinct profile when compared to established ADC linker technologies.

| Linker Type | Cleavage Mechanism | Key Advantages | Considerations |

| MSEC (Base-Labile) | E1cB Elimination (Base-catalyzed) | Orthogonal to acid/enzyme-labile linkers; high stability in circulation. | Requires a specific basic trigger for payload release. |

| Peptide (Enzyme-Labile) | Protease (e.g., Cathepsin B) cleavage | Tumor-specific release due to high lysosomal protease concentration. | Efficacy can be limited by protease expression levels. |

| Hydrazone (Acid-Labile) | Hydrolysis at low pH | Exploits the acidic environment of endosomes/lysosomes. | Can exhibit instability in systemic circulation, leading to off-target toxicity. |

| Disulfide (Redox-Labile) | Reduction by glutathione | High intracellular glutathione levels trigger release. | Potential for premature cleavage in the bloodstream. |

| Non-Cleavable (e.g., SMCC) | Antibody degradation | High plasma stability; reduced bystander effect. | Payload is released with an amino acid remnant, which must not impair its activity. |

Experimental Protocol: Amine Conjugation

This protocol details the general procedure for conjugating this compound to a molecule containing a primary or secondary amine.

-

Dissolution : Dissolve the amine-containing substrate (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).

-

Reagent Addition : Add this compound (1.1 eq) to the solution.

-

Base (Optional) : If the amine is present as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.

-

Reaction : Stir the mixture at room temperature for 2-12 hours. The reaction can be monitored by TLC or LC-MS. The formation of the yellow 4-nitrophenolate anion can often be observed visually.

-

Purification : Once the reaction is complete, the product can be purified using standard techniques such as silica gel chromatography, preparative HPLC, or crystallization to remove excess reagents and the 4-nitrophenol byproduct.

Conclusion and Future Outlook

This compound is a versatile and powerful reagent for the introduction of a base-labile MSEC protecting group or linker. Its predictable reactivity, the stability of the resulting carbamate, and the unique, orthogonal cleavage mechanism make it a highly valuable asset for organic synthesis and medicinal chemistry. In the context of antibody-drug conjugates, the MSEC linker represents an innovative approach to payload delivery, offering a cleavage strategy that is distinct from the more common acid- and enzyme-labile systems. As the field of drug development continues to demand more sophisticated and controllable molecular tools, the strategic application of reagents like this compound will undoubtedly contribute to the creation of next-generation therapeutics with enhanced efficacy and safety profiles.

References

- Carpino, L. A., et al. (1979). 2-Methylsulfonylethyl- and 2-p-toluenesulfonylethyl-based amino-protecting groups. The Journal of Organic Chemistry, 44(6), 871-875.

- Fisher Scientific. (2023). Safety Data Sheet - Bis(4-nitrophenyl)

- MSDS of Bis(4-nitrophenyl)

- Apollo Scientific. (2022). Safety Data Sheet - Bis(4-nitrophenyl)

- AK Scientific, Inc. Safety Data Sheet - ((5-Thiazolyl)methyl)-(4-nitrophenyl)

- Wiley-VCH. (2007).

- The Royal Society of Chemistry. (Date not available).

- The Royal Society of Chemistry. (Date not available).

- University of Groningen. (Date not available).

- SIELC Technologies. (2018). 2-(Methylsulphonyl)

- Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.

- Santa Cruz Biotechnology. (Date not available). 2-(Methylsulfonyl)

- Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. (Date not available).

- The Chemistry Behind ADCs. (Date not available). PMC - PubMed Central.

- NJ Bio, Inc.

- METHYLENE CARBAMATE LINKERS FOR USE WITH TARGETED-DRUG CONJUGATES. (2022).

- Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals. (2025). PMC.

- ChemicalBook. (Date not available). 53298-30-9(2-(METHYLSULFONYL)

- Process for making aminoalkylphenyl carbamates and intermediates therefor. (Date not available).

- PubChem. (Date not available).

- Master Organic Chemistry. (2018).

- p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbam

- Preparation of 4‐nitrophenyl carbonate esters of poly‐ [5N‐(2‐hydroxyethyl)‐L‐glutamine] and coupling with bioactive agents. (2025).

- Novel reactive PEG for amino group conjugation.

- The Chemistry Behind ADCs. (Date not available). PMC - PubMed Central.

- Sigma-Aldrich. (Date not available). 4-Nitrophenyl 2-(trimethylsilyl)

- Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates.

Sources

- 1. aksci.com [aksci.com]

- 2. scbt.com [scbt.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 53298-30-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | SIELC Technologies [sielc.com]

- 6. fishersci.de [fishersci.de]

- 7. chemicalbook.com [chemicalbook.com]

- 8. capotchem.cn [capotchem.cn]

- 9. research.rug.nl [research.rug.nl]

- 10. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ≥97.0%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 12. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate, a critical reagent for the introduction of the 2-(methylsulfonyl)ethyl (Mse) protecting group in organic synthesis. The Mse group is particularly valuable in the fields of peptide synthesis and drug development due to its unique cleavage conditions, offering an orthogonal protection strategy. This document details the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and critical safety considerations. Designed for researchers, chemists, and drug development professionals, this guide aims to deliver both theoretical understanding and practical, field-proven insights to ensure a successful and reproducible synthesis.

Introduction: The Strategic Importance of the Mse Protecting Group

In the intricate world of multi-step organic synthesis, particularly in peptide and oligonucleotide chemistry, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily block reactive functional groups, allowing for selective transformations elsewhere in the molecule. The 2-(methylsulfonyl)ethyl (Mse) group has emerged as a valuable tool in this context.

This compound is the primary reagent used to install the Mse carbamate (Mse-oc) protecting group onto primary and secondary amines. The key advantage of the Mse group lies in its stability to a wide range of reaction conditions, including strongly acidic media, yet its facile removal under mild basic conditions via a β-elimination mechanism. This orthogonality makes it an ideal choice in complex synthetic routes where other protecting groups, such as Boc (acid-labile) or Fmoc (base-labile but under different conditions), are employed. The release of the highly chromophoric 4-nitrophenolate anion during deprotection also allows for convenient reaction monitoring by UV-Vis spectrophotometry[1].

Chemical Principles and Reaction Mechanism

The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction. The process involves the reaction of 2-(methylsulfonyl)ethanol with the highly reactive 4-nitrophenyl chloroformate.

The core transformation proceeds as follows:

-

Nucleophilic Attack: The hydroxyl group of 2-(methylsulfonyl)ethanol, a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate.

-

Formation of Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Proton Transfer: A base, typically a non-nucleophilic amine like pyridine or triethylamine, is included in the reaction mixture. Its crucial role is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.

The 4-nitrophenyl group is an excellent activating group. Its strong electron-withdrawing nature increases the electrophilicity of the carbonyl carbon in the chloroformate, making it highly susceptible to nucleophilic attack. It also stabilizes the resulting carbonate, making the final product a stable, crystalline solid that is easy to handle and purify.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2-(Methylsulfonyl)ethanol | 2580-77-0 | C3H8O3S | 124.16 | - |

| 4-Nitrophenyl chloroformate | 7693-46-1 | C7H4ClNO4 | 201.56 | Moisture sensitive, corrosive |

| Pyridine (Anhydrous) | 110-86-1 | C5H5N | 79.10 | Anhydrous, pungent odor |

| Dichloromethane (DCM, Anhydrous) | 75-09-2 | CH2Cl2 | 84.93 | Anhydrous, volatile solvent |

Equipment

-

Flame-dried, two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas line (Nitrogen or Argon)

-

Ice-water bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-(methylsulfonyl)ethanol (e.g., 5.0 g, 40.3 mmol).

-

Solvent and Base Addition: Dissolve the alcohol in 100 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Add anhydrous pyridine (e.g., 3.5 mL, 44.3 mmol, 1.1 eq) to the solution. The use of anhydrous solvent is critical as 4-nitrophenyl chloroformate is highly moisture-sensitive.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is a crucial step to control the exothermic reaction and minimize the formation of side products.

-

Reagent Addition: Dissolve 4-nitrophenyl chloroformate (e.g., 8.9 g, 44.3 mmol, 1.1 eq) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the cooled alcohol solution over 30-45 minutes. A precipitate of pyridinium hydrochloride will form.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 12-16 hours (overnight).

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove pyridine, saturated aqueous NaHCO₃ (2 x 50 mL) to remove any unreacted chloroformate and 4-nitrophenol, and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product (typically a pale yellow solid or oil) is purified by silica gel column chromatography using a solvent system such as ethyl acetate/hexane to yield the pure product as a white to off-white crystalline solid.

Characterization and Quality Control

Verifying the identity and purity of the synthesized this compound is essential.

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₁NO₇S[2][3] |

| Molecular Weight | 289.26 g/mol [2][3] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 100-103 °C[2][4] |

| Storage Temperature | 2-8°C[2][4] |

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the methylsulfonyl group (singlet, ~3.0 ppm), the two methylene groups (triplets, ~3.5 and ~4.6 ppm), and the aromatic protons of the 4-nitrophenyl group (two doublets, ~7.4 and ~8.3 ppm).

-

¹³C NMR: The carbon NMR will confirm the presence of all 10 carbons, including the distinct carbonyl carbon of the carbonate group (~152 ppm).

-

FT-IR: The infrared spectrum should display strong absorption bands corresponding to the sulfonyl group (S=O stretch, ~1300 and ~1150 cm⁻¹), the carbonate carbonyl group (C=O stretch, ~1770 cm⁻¹), and the nitro group (N=O stretch, ~1530 and ~1350 cm⁻¹).

-

Mass Spectrometry (MS): ESI-MS should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.

Safety and Handling

Researcher safety is the highest priority. Adherence to proper laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents.

-

4-Nitrophenyl chloroformate: This reagent is highly corrosive, a lachrymator, and moisture-sensitive.[5][6] It can cause severe skin burns and eye damage.[5] It must be handled in a well-ventilated chemical fume hood.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7][8][9] In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.[5][6]

-

Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It should be handled in a fume hood.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All work should be conducted within a fume hood to avoid inhalation of vapors.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Reagent degradation (moisture); Loss during work-up. | Ensure all glassware is flame-dried and reagents are anhydrous. Increase reaction time. Optimize purification to minimize loss. |

| Impure Product | Incomplete reaction; Side reactions; Inefficient purification. | Monitor reaction to completion via TLC. Ensure slow, controlled addition of chloroformate at 0 °C. Optimize the solvent gradient for column chromatography. |

| Yellow-colored Product | Presence of 4-nitrophenol impurity. | Ensure thorough washing with aqueous NaHCO₃ solution during the work-up to remove the acidic 4-nitrophenol. Recrystallize the final product if necessary. |

Conclusion

The synthesis of this compound is a straightforward yet critical procedure for accessing the Mse-protection strategy. By understanding the underlying chemical mechanism, adhering to a carefully controlled experimental protocol, and prioritizing safety, researchers can reliably produce this valuable reagent. The insights provided in this guide, from the rationale behind specific steps to troubleshooting common issues, are intended to empower scientists in drug development and chemical biology to successfully incorporate this versatile protecting group into their synthetic endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate. Retrieved from [Link]

-

Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link]

-

University of Groningen. (n.d.). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. Retrieved from [Link]

Sources

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. 53298-30-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | SIELC Technologies [sielc.com]

- 4. This compound | 53298-30-9 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

The Cornerstone of Activation: A Technical Guide to Methanesulfonyl Chloride (MsCl) for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying "MSEC Reagent" and the Focus of this Guide

In the landscape of organic synthesis, acronyms are abundant and can occasionally lead to ambiguity. The term "MSEC reagent" is not a universally recognized standard abbreviation. However, based on common chemical nomenclature and the context of applications in drug development, this guide will operate under the scientifically-informed assumption that "MSEC" is a less-common abbreviation for Methanesulfonyl Chloride . This versatile and powerful reagent, more commonly known as mesyl chloride or MsCl, is a cornerstone in the synthetic chemist's toolkit. This guide is dedicated to providing an in-depth technical understanding of the physicochemical properties, mechanism of action, and practical applications of methanesulfonyl chloride, tailored for professionals in research and drug development.

Core Physicochemical Properties of Methanesulfonyl Chloride

Methanesulfonyl chloride is a fundamental organosulfur compound with the chemical formula CH₃SO₂Cl.[1] It is the simplest of the organic sulfonyl chlorides and its utility stems from its high reactivity and ability to transform poor leaving groups into excellent ones.[2][3]

Key Physical and Chemical Data

A comprehensive understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory. The table below summarizes the key physicochemical data for methanesulfonyl chloride.

| Property | Value | Source(s) |

| Chemical Formula | CH₃SO₂Cl | [1][4] |

| Molecular Weight | 114.55 g/mol | [1][4][5] |

| Appearance | Colorless to pale-yellow liquid | [5][6][7] |

| Odor | Pungent, unpleasant | [1][6][7] |

| Density | 1.480 g/mL at 25 °C | [1][4][6] |

| Melting Point | -32 °C to -33 °C | [4][6] |

| Boiling Point | 161 °C at 730 mmHg; 60-62 °C at 18-21 mmHg | [4][6][8] |

| Solubility | Soluble in polar organic solvents (e.g., alcohol, ether, chloroform, hexanes). Reactive with water. | [1][4][6] |

| Stability | Moisture sensitive.[4][7] Stable under normal conditions when stored properly.[9] | |

| Refractive Index | n20/D 1.452 | [4][7] |

Structural Attributes and Reactivity

The reactivity of methanesulfonyl chloride is a direct consequence of its molecular structure. The central sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a strong electrophilic center. This makes the sulfur atom highly susceptible to nucleophilic attack.

The Mechanism of Action: Activating Alcohols and Amines

The primary role of methanesulfonyl chloride in organic synthesis is the activation of alcohols and amines, transforming them into better leaving groups or stable functional moieties.[3][10]

Mesylation of Alcohols: Creating an Excellent Leaving Group

The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group in nucleophilic substitution and elimination reactions. Methanesulfonyl chloride provides an elegant solution by converting the hydroxyl group into a methanesulfonate ester, commonly known as a mesylate (-OMs).[2] The resulting mesylate is an excellent leaving group due to the resonance stabilization of the negative charge on the oxygen atoms of the sulfonate group.[11]

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct.[2]

Diagram of the Mesylation Reaction Workflow:

Caption: A typical experimental workflow for the mesylation of an alcohol using methanesulfonyl chloride.

The "Sulfene" Intermediate Mechanism

While the direct nucleophilic attack of the alcohol on the sulfur atom of methanesulfonyl chloride is a plausible mechanism, under certain conditions, particularly with stronger bases, an alternative pathway involving a highly reactive "sulfene" intermediate (CH₂=SO₂) is believed to occur.[1][12] In this mechanism, the base abstracts a proton from the methyl group of MsCl, leading to the elimination of the chloride ion and the formation of sulfene. The alcohol then rapidly adds to the sulfene to generate the mesylate.[1]

Diagram of the Sulfene Mechanism Pathway:

Caption: The reaction pathway involving the formation of a sulfene intermediate.

Formation of Methanesulfonamides

Methanesulfonyl chloride readily reacts with primary and secondary amines to form highly stable methanesulfonamides.[1][13] The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibiotics and diuretics.[14] The resulting methanesulfonamides are notably resistant to hydrolysis under both acidic and basic conditions, making them a valuable and stable moiety in drug molecules.[1]

Applications in Drug Development and Pharmaceutical Synthesis

The unique reactivity of methanesulfonyl chloride makes it an indispensable tool in the synthesis of active pharmaceutical ingredients (APIs).

Intermediate for Nucleophilic Substitution and Elimination Reactions

The primary application of MsCl is the conversion of alcohols into mesylates, which are excellent substrates for a variety of subsequent reactions:

-

Nucleophilic Substitution (Sₙ2 and Sₙ1): Mesylates readily undergo substitution reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups.[2][11]

-

Elimination Reactions (E2 and E1): In the presence of a suitable base, mesylates can undergo elimination to form alkenes.[2]

Protecting Group Chemistry

The mesyl group can also be employed as a protecting group for amines, forming stable methanesulfonamides that are resistant to many reaction conditions.[10] These sulfonamides can later be cleaved back to the amine using strong reducing agents like lithium aluminum hydride.[1]

Experimental Protocols: A Practical Guide

The following are representative protocols for the use of methanesulfonyl chloride in the laboratory. Note: These are generalized protocols and may require optimization for specific substrates.

Protocol 1: General Procedure for the Mesylation of a Primary Alcohol

-

Dissolve the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or another suitable analytical method.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to afford the crude mesylate.

-

Purify the crude product by column chromatography or recrystallization as needed.[15]

Protocol 2: Green Chemistry Approach for Mesylation

-

With vigorous stirring at 20-25 °C, add methanesulfonyl chloride (1.5 equivalents) dropwise over 1 hour to the alcohol.

-

Simultaneously, add a 5-7 M aqueous solution of KOH to the reaction mixture to maintain the pH at approximately 10. A pH controller can be used for precise control.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC or GC).

-

Extract the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).[2]

Analytical Characterization of Methanesulfonyl Chloride

Ensuring the purity and identity of methanesulfonyl chloride is crucial for reproducible and successful synthetic outcomes. A combination of spectroscopic and chromatographic techniques is typically employed for its characterization.

| Analytical Technique | Key Observations for Methanesulfonyl Chloride | Source(s) |

| ¹H NMR | A singlet in the region of δ 3.0-3.5 ppm corresponding to the methyl protons. | [16] |

| ¹³C NMR | A single resonance for the methyl carbon. | [16] |

| Infrared (IR) Spectroscopy | Strong absorption bands characteristic of the S=O stretching vibrations (typically around 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹) and the S-Cl stretch. | [16] |

| Mass Spectrometry (MS) | A characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). Common fragmentation includes the loss of Cl and SO₂. | [16] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for assessing purity and identifying volatile impurities. | [16][17] |

| High-Performance Liquid Chromatography (HPLC) | Can be used for purity determination, often after derivatization to introduce a UV-active chromophore.[18][19] |

Safety, Handling, and Storage: A Critical Overview

Methanesulfonyl chloride is a hazardous chemical that requires strict adherence to safety protocols.

Hazards and Precautionary Measures

-

Toxicity: Highly toxic by inhalation and ingestion, and toxic in contact with skin.[5][20]

-

Corrosivity: Causes severe skin burns and eye damage.[20]

-

Lachrymator: Vapors are irritating to the eyes and respiratory system.[1]

-

Reactivity: Reacts vigorously and exothermically with water, alcohols, and amines.[1][7]

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile or neoprene).[21]

-

Use chemical safety goggles and a face shield.[21]

-

Wear a chemical-resistant lab coat or apron.[21]

-

Handle only in a well-ventilated fume hood.[21]

Storage and Stability

-

Storage Conditions: Store in a cool, dry, well-ventilated area, away from incompatible substances such as bases and oxidizing agents.[21] The recommended storage temperature is typically 2-8 °C.

-

Moisture Sensitivity: Methanesulfonyl chloride is highly sensitive to moisture and will hydrolyze to form corrosive methanesulfonic acid and hydrogen chloride.[21][22] Therefore, it should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen).

-

Container Material: Store in corrosion-resistant containers such as glass with PTFE-lined caps or high-density polyethylene (HDPE).[21]

Spill and Emergency Response

-

Small Spills: Absorb with an inert material (e.g., vermiculite or sand) and place in a suitable container for disposal.[21]

-

Large Spills: Evacuate the area and follow established procedures for hazardous chemical cleanup.[21]

-

Neutralization: A sodium bicarbonate solution can be used to carefully neutralize hydrolyzed acids.[21]

Conclusion

Methanesulfonyl chloride is a powerful and versatile reagent that plays a critical role in modern organic synthesis, particularly in the realm of drug discovery and development. Its ability to efficiently activate alcohols and amines has made it an indispensable tool for synthetic chemists. However, its high reactivity and hazardous nature demand a thorough understanding of its physicochemical properties, mechanism of action, and stringent adherence to safety and handling protocols. This guide provides a comprehensive foundation for researchers and professionals to utilize methanesulfonyl chloride effectively and safely in their pursuit of novel therapeutics.

References

- Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). Horiazon Chemical.

- The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Methanesulfonyl chloride. (n.d.). LookChem.

- Methanesulfonyl Chloride | Properties, Structure & Mesyl

- Safety Data Sheet: Methanesulfonyl chloride. (2024, November 19). Sigma-Aldrich.

- Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups. (n.d.). Benchchem.

- Methanesulfonyl chloride. (n.d.). In Wikipedia.

- METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. (2015, April 9). Loba Chemie.

- Methanesulfonyl chloride | CH3ClO2S. (n.d.). PubChem.

- An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Professionals. (n.d.). Benchchem.

- Methanesulfonyl chloride | 124-63-0. (2026, January 13). ChemicalBook.

- Methanesulfonyl chloride. (n.d.). Organic Syntheses Procedure.

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.

- Methanesulfonyl Chloride SDS Safety Data Sheet of Supplier Exporter. (2024, February 4). American Molecules.

- METHANESULFONYL CHLORIDE. (n.d.). Sdfine.

- Methanesulfonyl chloride Dealer and Distributor. (n.d.). Multichem.

- Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). (n.d.). Common Organic Chemistry.

- MSC (Methane Sulfonyl Chloride). (n.d.). Arkema.

- METHANE SULFONYL CHLORIDE (MSC). (n.d.). Sanjay Chemicals (India) Pvt. Ltd.

- Methanesulfinyl Chloride. (n.d.). Organic Syntheses Procedure.

- Why do tosylation and mesylation of alcohols follow different mechanisms? (2016, March 11). Chemistry Stack Exchange.

- SAFETY DATA SHEET: Methanesulfonyl chloride. (2009, September 22). Thermo Fisher Scientific.

- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (n.d.).

- Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- Methanesulfonyl chloride. (n.d.). NIST WebBook.

- 3.1.7: Reactions of Alcohols. (2022, October 4). Chemistry LibreTexts.

- Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. (2025, August 8).

- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). Horiazon Chemical.

Sources

- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methanesulfonyl chloride Dealer and Distributor | Methanesulfonyl chloride Supplier | Methanesulfonyl chloride Stockist | Methanesulfonyl chloride Importers [multichemindia.com]

- 4. lookchem.com [lookchem.com]

- 5. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]

- 7. Methanesulfonyl chloride | 124-63-0 [chemicalbook.com]

- 8. orgsyn.org [orgsyn.org]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. arkema.com [arkema.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 19. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. lobachemie.com [lobachemie.com]

- 21. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 22. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

The Cornerstone of Bioconjugation: A Technical Guide to MSEC Reagent Stability and Solubility

For researchers, scientists, and drug development professionals embarking on bioconjugation, the success of their endeavors hinges on the integrity of their reagents. Among the most powerful tools in this field are heterobifunctional crosslinkers, and within this class, maleimide-succinimidyl ester (MSEC) reagents are workhorses for covalently linking molecules. This guide provides an in-depth exploration of the critical, yet often overlooked, aspects of MSEC reagent stability and solubility. Understanding these core characteristics is not merely a matter of protocol; it is the foundation upon which robust and reproducible results are built.

Understanding the MSEC Reagent: A Tale of Two Reactive Groups

MSEC reagents are characterized by two distinct reactive moieties: a succinimidyl ester (SE) and a maleimide group. This dual functionality allows for the sequential and specific conjugation of different molecules.

-

The Succinimidyl Ester (SE): This group exhibits reactivity towards primary amines (-NH2), such as the N-terminus of a protein or the side chain of a lysine residue. The reaction, which is most efficient at a pH of 7-9, results in the formation of a stable amide bond.

-

The Maleimide Group: This moiety specifically reacts with sulfhydryl groups (-SH), found on cysteine residues. The formation of a stable thioether bond occurs optimally at a pH range of 6.5-7.5.[1]

This pH-dependent reactivity is a cornerstone of MSEC reagent application, allowing for controlled, stepwise conjugation.

Chemical Identity of Common MSEC Reagents

While "MSEC" can be a general term, it often refers to specific compounds with varying linker lengths. The choice of linker can influence the spatial separation of the conjugated molecules.

| Common Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| BMPS | 3-Maleimidopropionic acid N-hydroxysuccinimide ester | C11H10N2O6 | 266.21[2] |

| EMCS | 6-Maleimidohexanoic acid N-hydroxysuccinimide ester | C14H16N2O6 | 308.29 |

The Critical Factor of Stability: Preserving Reactivity

The inherent reactivity of MSEC reagents also makes them susceptible to degradation. Understanding and mitigating these degradation pathways is paramount for successful conjugation.

Hydrolysis: The Arch-Nemesis of MSEC Reagents

Both the succinimidyl ester and the maleimide group are vulnerable to hydrolysis, a reaction with water that renders them inactive.

-

Succinimidyl Ester Hydrolysis: The SE group is highly susceptible to hydrolysis, particularly at alkaline pH. This reaction cleaves the ester bond, yielding an unreactive carboxylic acid and N-hydroxysuccinimide (NHS).

-

Maleimide Group Hydrolysis: The maleimide ring can also undergo hydrolysis, especially at pH values above 7.5, which opens the ring and prevents its reaction with sulfhydryl groups.

Expert Insight: The rate of hydrolysis is significantly influenced by temperature and pH.[3][4] Lowering the temperature and maintaining an appropriate pH are crucial for preserving the reagent's integrity. For this reason, stock solutions should be prepared in anhydrous solvents and stored at low temperatures.

Best Practices for Storage and Handling

Proper storage is the first line of defense against degradation.[5][6][7]

| Storage Condition | Recommendation | Rationale |

| Temperature | Store at -20°C or below in a desiccated environment. | Minimizes hydrolysis and other degradation reactions. |

| Light | Protect from light by using amber vials or wrapping containers in foil. | Some reagents may be light-sensitive. |

| Moisture | Use anhydrous solvents for reconstitution and store in a desiccator. | Prevents hydrolysis of the reactive groups. |

| Aliquoting | Prepare single-use aliquots of reconstituted reagent. | Avoids multiple freeze-thaw cycles which can introduce moisture and lead to degradation. |

Workflow for MSEC Reagent Handling:

Caption: Recommended workflow for handling MSEC reagents to maintain stability.

The Art of Solubilization: Getting MSEC Reagents into Solution

The solubility of MSEC reagents is a critical parameter for preparing stock solutions and performing conjugation reactions.

Solvent Selection

MSEC reagents are generally solids with poor aqueous solubility.[8] Therefore, they are typically dissolved in an anhydrous organic solvent to create a concentrated stock solution, which is then added to the aqueous reaction buffer.

| Solvent | Properties and Considerations |

| Dimethyl sulfoxide (DMSO) | A common choice due to its high dissolving power for many organic compounds. Ensure the use of anhydrous DMSO. |

| Dimethylformamide (DMF) | Another suitable solvent. Anhydrous grade is essential. |

Note: The final concentration of the organic solvent in the reaction mixture should be minimized, as it can affect the stability and conformation of proteins.

Protocol for Preparing an MSEC Stock Solution

This protocol provides a standardized method for preparing a stable stock solution of an MSEC reagent.

Materials:

-

MSEC reagent (e.g., BMPS, EMCS)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes and tips

Procedure:

-

Allow the MSEC reagent vial to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh the desired amount of MSEC reagent in a microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Vortex briefly to dissolve the reagent completely.

-

Immediately aliquot the stock solution into single-use volumes in separate microcentrifuge tubes.

-

Store the aliquots at -20°C in a desiccated container.

Experimental Validation of Stability and Solubility

To ensure the reliability of conjugation experiments, it is advisable to periodically assess the stability and solubility of MSEC reagents.

Assessing Stability via HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the degradation of MSEC reagents over time.[9][10]

Principle: A reversed-phase HPLC method can be developed to separate the active MSEC reagent from its hydrolysis products. By analyzing samples at different time points under various storage conditions (e.g., different temperatures, pH), the rate of degradation can be quantified.

Experimental Workflow for Stability Assessment:

Caption: Workflow for assessing MSEC reagent stability using HPLC.

Determining Solubility

A simple experimental approach can be used to determine the approximate solubility of an MSEC reagent in a given solvent.

Protocol for Solubility Determination:

-

Add a small, known amount of MSEC reagent to a vial.

-

Incrementally add a specific volume of the solvent of interest (e.g., 10 µL at a time).

-

Vortex after each addition until the solid is completely dissolved.

-

The solubility can be calculated based on the total volume of solvent required to dissolve the known mass of the reagent.

Conclusion: A Foundation for Success

The stability and solubility of MSEC reagents are not mere technical details; they are fundamental parameters that dictate the outcome of bioconjugation experiments. By understanding the chemical vulnerabilities of these reagents and implementing rigorous handling and storage protocols, researchers can ensure the integrity of their starting materials. This diligence translates into more reliable, reproducible, and ultimately, successful scientific outcomes in the dynamic field of drug development and life sciences research.

References

- Current time information in Asia/Manila. (n.d.). Google.

- Proper Reagent Storage and Handling | Updated 2025. (2015, February 19). StressMarq Biosciences Inc.

- MATERIAL SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET. (2024, July 14). Sigma-Aldrich.

- 6-Maleimidohexanoic acid N-hydroxysuccinimide ester = 98.0 HPLC 55750-63-5. (n.d.). Sigma-Aldrich.

- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.).

- 6-Maleimidohexanoic acid N-hydroxysuccinimide ester = 98.0 HPLC 55750-63-5. (n.d.). Sigma-Aldrich.

- Storage instructions for chemical reagents. (2025, April 7).

- SAFETY DATA SHEET. (n.d.). TCI Chemicals.

- Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus.

- SAFETY DATA SHEET. (2010, November 6). Fisher Scientific.

- SOP-for-Handling-and-Usage-of-Reagents-and-Chemicals. (n.d.).

- SAFETY DATA SHEET. (n.d.). BioMedica Diagnostics.

- Safe handling of Corrosive and Flammable Chemical Regents. (2019, October 25). More Science on the LVC.

- Good Laboratory Practice: Sample and Reagent Storage and Stability. (n.d.). SCION Instruments.

- Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.

- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC - NIH.

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).

- Improving solubility – a close look at available approaches. (n.d.). Merck Millipore.

- 3-Maleimidopropionic acid N-hydroxysuccinimide ester CAS 55750-62-4. (n.d.). AAT Bioquest.

- Strategies to improve micelle stability for drug delivery. (n.d.). PMC - NIH.

- THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW. (n.d.).

- Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). NIH.

- Solubility of Magnesium Sulfate in Organic Solvents: A Technical Guide. (n.d.). Benchchem.

- Oral formulation strategies to improve solubility of poorly water-soluble drugs | Request PDF. (2025, August 6).

- 3-(Maleimido)propionic acid N-hydroxysuccinimide ester = 98.5 HPLC 55750-62-4. (n.d.).

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). PMC.

- New Advances in Bioelectrochemical Systems in the Degradation of Polycyclic Aromatic Hydrocarbons: Source, Degradation Pathway, and Microbial Community. (n.d.). MDPI.

- Degradation pathway: Significance and symbolism. (n.d.).

- Analytical Techniques for the Assessment of Drug Stability. (n.d.). OUCI.

- (PDF) Stability Indicating Analytical Methods (SIAMS). (n.d.). ResearchGate.

- Hydrazine. (n.d.). Wikipedia.

- New Developments and Future Challenges of Non-Destructive Near-Infrared Spectroscopy Sensors in the Cheese Industry. (n.d.). MDPI.

- The effect of pH on the characteristics of the methyl red solution as a gamma-ray dosimeter. (2025, August 6).

- Characterization of degradation products of Macozinone by LC-MS/MS and elucidation of their degradation pathway. (2022, September 20). PubMed.

- (PDF) Al-Malah, K. “Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties”. Journal of Pharmaceutics & Drug Delivery Research 1:2. (n.d.). ResearchGate.

- Schiff Reagent: Definition, Formula, and Preparation. (n.d.). Chemistry Learner.

- Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties | SciTechnol. (n.d.).

- Sample Management: Stability of Plasma and Serum on Different Storage Conditions. (2020, March 20). PMC.

- What is Schiff's Reagent? (n.d.). StainsFile.

- Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. (2025, March 27). PMC - PubMed Central.

- Schiff base | C19H24N6O3 | CID 86573619. (n.d.). PubChem - NIH.

- pH vs. Temperature in Colorant Stability. (2025, September 30). Allan Chemical Corporation | allanchem.com.

- (PDF) The role of the medicinal chemist in drug discovery - Then and now. (2025, August 7). ResearchGate.

- Schiff Reagent And Test. (n.d.). BYJU'S.

- Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. (n.d.). Science Publications.

- SCHIFF'S REAGENT MSDS CAS-No. (2019, May 7). Loba Chemie.

Sources

- 1. 3-Maleimidopropionic acid N-hydroxysuccinimide ester *CAS 55750-62-4* | AAT Bioquest [aatbio.com]

- 2. 3-(マレイミド)プロピオン酸N-ヒドロキシこはく酸イミドエステル ≥98.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. thescipub.com [thescipub.com]

- 5. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]

- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 7. Storage instructions for chemical reagents [en.hnybio.com]

- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Navigating the Safe and Effective Use of 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reagent

2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate (CAS No. 53298-30-9) is a valuable reagent in biochemical and pharmaceutical research, primarily utilized as a derivatizing agent.[1] Its molecular structure, featuring a reactive 4-nitrophenyl carbonate group and a methylsulfonyl ethyl moiety, makes it particularly useful for modifying primary and secondary amines, such as those found in amino acids, peptides, and other biomolecules. This derivatization is often a critical step in preparing samples for analysis by techniques like High-Performance Liquid Chromatography (HPLC), enhancing their detection and separation.[2]

Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| CAS Number | 53298-30-9 | [3] |

| Molecular Formula | C₁₀H₁₁NO₇S | [1][3] |

| Molecular Weight | 289.26 g/mol | [1][3] |

| Appearance | Solid (form may vary) | [4] |

| Melting Point | 100-103 °C | ChemicalBook |

| Storage Temperature | 2-8°C | ChemicalBook |

Hazard Identification and Safety Precautions

Based on the hazard profiles of similar 4-nitrophenyl carbonate derivatives, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[4][5]

GHS Hazard Statements (Inferred):

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P405: Store locked up.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

First-Aid Measures (Inferred)

In the event of exposure, prompt and appropriate first-aid measures are crucial. The following recommendations are based on protocols for similar chemical compounds.[4][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[4][6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]

Accidental Release and Fire-Fighting Measures

Accidental Release